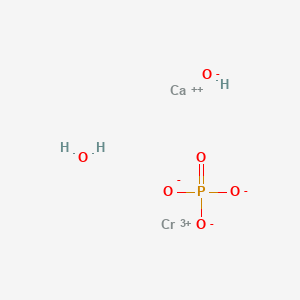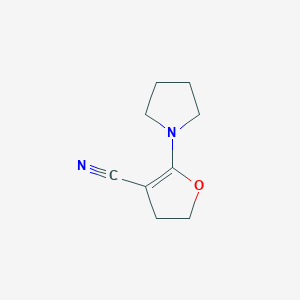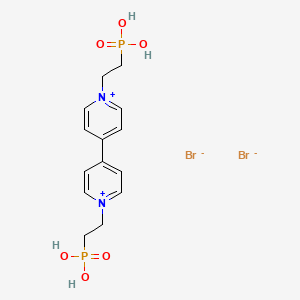
1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-dibromid ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Es ist ein Derivat von Bipyridin, einer Verbindung, die aus zwei Pyridinringen besteht, die durch eine Einfachbindung miteinander verbunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-dibromid beinhaltet typischerweise die Reaktion von 4,4'-Bipyridin mit 2-Bromoethylphosphonsäure unter kontrollierten Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel wie Acetonitril oder Dimethylformamid bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-dibromid große Reaktoren und kontinuierliche Verfahren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist für eine effiziente Produktion unerlässlich .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 2-bromoethylphosphonic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production .
Analyse Chemischer Reaktionen
Reaktionstypen
1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-dibromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Produkten führt.
Substitution: Die Phosphonoethylgruppen können Substitutionsreaktionen mit Nukleophilen eingehen, was zur Bildung von substituierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-dibromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien wie leitfähigen Polymeren und Nanomaterialien.
Wirkmechanismus
Der Wirkmechanismus von 1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-dibromid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Metallionen und biologischen Makromolekülen. Die Phosphonoethylgruppen verstärken seine Bindungsaffinität und Spezifität, wodurch es verschiedene biochemische Signalwege modulieren kann. In der Koordinationschemie wirkt es als Ligand, bildet stabile Komplexe mit Metallionen, die in der Katalyse und Materialwissenschaft eingesetzt werden können .
Wirkmechanismus
The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets, such as metal ions and biological macromolecules. The phosphonoethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can be used in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,4'-Bipyridin: Die Stammverbindung ohne die Phosphonoethylgruppen, mit unterschiedlicher Reaktivität und Anwendung.
1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-chlorid: Eine ähnliche Verbindung mit Chlorid-Gegenionen anstelle von Bromid, die ihre Löslichkeit und Reaktivität beeinflusst.
Einzigartigkeit
1,1'-Bis(2-Phosphonoethyl)-4,4'-Bipyridin-1-ium-dibromid ist durch seine erhöhte Reaktivität und Bindungseigenschaften einzigartig, die auf das Vorhandensein von Phosphonoethylgruppen zurückzuführen sind. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
151538-81-7 |
|---|---|
Molekularformel |
C14H20Br2N2O6P2 |
Molekulargewicht |
534.07 g/mol |
IUPAC-Name |
2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dibromide |
InChI |
InChI=1S/C14H18N2O6P2.2BrH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H |
InChI-Schlüssel |
OXCRGBUROXEYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


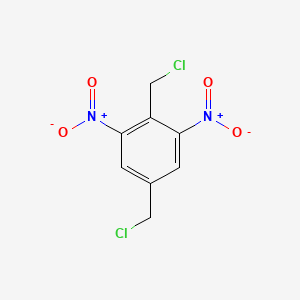




![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
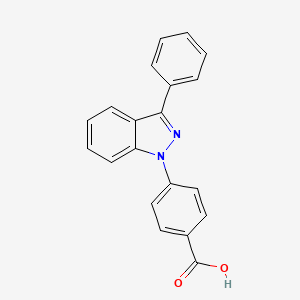
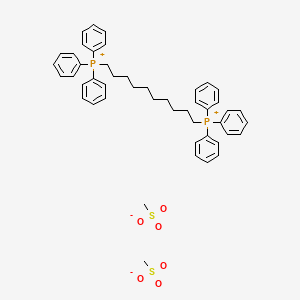
![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


